molecular formula C13H8ClNO5 B2829578 2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid CAS No. 662160-85-2

2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid

Cat. No.: B2829578
CAS No.: 662160-85-2
M. Wt: 293.66
InChI Key: RVIQQHUTESHFRT-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid is an organic compound that features a unique structure combining a chlorinated benzoic acid with a nitroethenyl-substituted furan ring

Properties

IUPAC Name

2-chloro-5-[5-[(Z)-2-nitroethenyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-11-3-1-8(7-10(11)13(16)17)12-4-2-9(20-12)5-6-15(18)19/h1-7H,(H,16,17)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIQQHUTESHFRT-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=C\[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by a series of reactions to attach the furan ring and the nitroethenyl group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include further oxidized nitro derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo redox reactions, potentially generating reactive oxygen species that can affect cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzoic acid: Similar structure but lacks the furan ring and nitroethenyl group.

    5-nitro-2-furancarboxylic acid: Similar structure but lacks the chlorinated benzoic acid moiety.

    2-chloro-5-{5-[(Z)-2-nitroethenyl]furan-2-yl}benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid or furan ring.

Uniqueness

This compound is unique due to its combination of a chlorinated benzoic acid with a nitroethenyl-substituted furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.